molecular formula C15H17F2NO4 B1529072 1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate CAS No. 1356338-60-7

1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate

Cat. No.: B1529072
CAS No.: 1356338-60-7
M. Wt: 313.3 g/mol
InChI Key: QQPDYUGXFQEOSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate (CAS 1356338-60-7) is a high-purity fluorinated piperidine derivative offered as a key heterocyclic building block for research and development . This compound has a molecular formula of C15H17F2NO4 and a molecular weight of 313.30 g/mol . The incorporation of two fluorine atoms at the 5-position of the piperidine ring makes it a valuable scaffold in medicinal chemistry and drug discovery, particularly for creating analogs with modified electronic properties, metabolic stability, and membrane permeability . As a protected dicarboxylate, it provides defined reactive sites for further synthetic elaboration. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

1-O-benzyl 3-O-methyl 5,5-difluoropiperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2NO4/c1-21-13(19)12-7-15(16,17)10-18(8-12)14(20)22-9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQPDYUGXFQEOSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate (CAS Number: 1356338-60-7) is a synthetic compound with significant potential in medicinal chemistry. Its unique structural features, including the difluoropiperidine moiety, suggest various biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, drawing from diverse sources and studies.

  • Molecular Formula : C15H17F2NO4
  • Molecular Weight : 313.30 g/mol
  • IUPAC Name : 1-O-benzyl 3-O-methyl 5,5-difluoropiperidine-1,3-dicarboxylate
  • Physical State : Liquid at room temperature

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly focusing on its potential as a pharmacological agent.

The compound's structure allows it to interact with biological targets such as enzymes and receptors. Notably:

  • It may act as a cholinesterase inhibitor , which is relevant for conditions like Alzheimer's disease. This activity is inferred from studies on similar piperidine derivatives that have shown anti-acetylcholinesterase properties .
  • The difluorinated piperidine framework enhances lipophilicity and potentially improves blood-brain barrier penetration, making it a candidate for central nervous system (CNS) applications.

Study on Cholinesterase Inhibition

A study conducted by researchers focused on synthesizing novel acetylcholinesterase inhibitors from piperidine derivatives. The findings indicated that compounds with similar structures to this compound exhibited significant inhibition of acetylcholinesterase activity in vitro. The study suggested that the introduction of fluorine atoms could enhance potency due to increased interaction with the enzyme's active site .

Electrocatalytic Carboxylation

Research by Niu et al. (2009) explored electrocatalytic methods for functional group transformations involving benzyl derivatives. This work highlighted methodologies that could be adapted for compounds like this compound, indicating its potential utility in synthetic applications within medicinal chemistry.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Acetylcholinesterase InhibitionSignificant inhibition observed in vitro
CNS Penetration PotentialEnhanced lipophilicity due to fluorination
Synthetic UtilityValuable precursor in medicinal chemistry

Safety and Toxicology

The safety profile of this compound has not been extensively documented; however, it is essential to handle this compound with caution due to its classification under hazardous materials (GHS07 pictogram) indicating potential health risks upon exposure .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate (1356338-60-7) 5,5-difluoro, 1-benzyl, 3-methyl ester C₁₅H₁₇F₂NO₄ 313.30 Protein degradation; high lipophilicity
1-(Phenylmethyl) 5-fluoro-1,3-piperidinedicarboxylate (1864057-90-8) 5-fluoro, 1-benzyl, 3-methyl ester C₁₄H₁₆FNO₄ 281.28 Single fluorine substitution; discontinued
1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate (1095010-45-9) 5-hydroxy, 1-benzyl, 3-methyl ester C₁₅H₁₉NO₅ 293.32 Polar hydroxyl group; intermediate synthesis
1-tert-Butyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate (1255667-06-1) 5,5-difluoro, 1-tert-butyl, 3-methyl ester C₁₂H₁₉F₂NO₄ 279.28 tert-Boc protection; enhanced stability
1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate (159299-93-1) 4-oxo, 1-benzyl, 3-methyl ester C₁₅H₁₇NO₅ 291.30 Ketone group; medicinal chemistry intermediate

Key Findings :

Fluorine Substitution: The 5,5-difluoro substitution in the target compound increases electronegativity and metabolic stability compared to the monofluoro analog (CAS 1864057-90-8) . The tert-butyl analog (CAS 1255667-06-1) retains difluorination but replaces benzyl with a bulkier tert-butyl group, improving steric protection of the ester group .

Ester Group Variations :

  • Benzyl esters (e.g., target compound) are more lipophilic than tert-butyl esters, influencing membrane permeability in drug design .
  • Methyl esters are prone to hydrolysis under basic conditions, whereas tert-butyl esters offer greater stability, as seen in the tert-butyl analog .

Functional Group Impact :

  • The 5-hydroxy derivative (CAS 1095010-45-9) introduces hydrogen-bonding capability, increasing solubility but reducing stability compared to fluorinated analogs .
  • The 4-oxo compound (CAS 159299-93-1) contains a ketone, enabling conjugation reactions (e.g., hydrazine coupling) unavailable in the difluoro target .

Commercial Availability :

  • The target compound is sold by Aladdin Scientific (1 g, ≥97%) for research applications, priced competitively with free shipping on orders >$50 .
  • In contrast, the tert-butyl difluoro analog (CAS 1255667-06-1) is available from Combi-Blocks at 95% purity, highlighting niche availability for specialized applications .

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate typically involves the construction of the piperidine ring with appropriate substitution, followed by the introduction of the difluoro groups at the 5-position and esterification at the 1- and 3-positions. The key challenges include selective fluorination and regioselective esterification.

Key Synthetic Steps

Formation of the Piperidine Core

The piperidine ring can be synthesized via cyclization reactions starting from suitable precursors such as amino alcohols or amino acids. Commonly, a 6-membered nitrogen-containing ring is formed through intramolecular nucleophilic substitution or reductive amination.

Esterification at Positions 1 and 3

Ester groups at the 1- and 3-positions are introduced via esterification reactions using benzyl alcohol and methanol, respectively. Protection and deprotection strategies may be employed to achieve selective esterification. The use of coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide) can facilitate ester bond formation under mild conditions.

Representative Preparation Method (Literature-Based)

Step Reagents/Conditions Description Outcome
1 Starting amino acid derivative Cyclization to form piperidine ring Formation of piperidine core
2 Electrophilic fluorinating agent (e.g., DAST) Geminal difluorination at C-5 Introduction of 5,5-difluoro substituents
3 Benzyl alcohol, methanol, coupling agents (DCC/EDC) Esterification at N-1 and C-3 positions Formation of benzyl and methyl esters

Alternative Synthetic Routes

Alternative methods may include:

  • Fluorination via Halogen Exchange: Starting from 5,5-dichloropiperidine derivatives, halogen exchange with fluoride sources (e.g., KF, CsF) under phase-transfer catalysis to introduce fluorine atoms.

  • Palladium-Catalyzed Coupling Reactions: Utilization of palladium catalysts to construct the piperidine ring or introduce substituents, as suggested by related patent literature involving palladium and copper catalysts for heterocyclic compounds synthesis.

  • Protecting Group Strategies: Use of protecting groups to selectively functionalize the nitrogen and carbon atoms to control regioselectivity in esterification and fluorination steps.

Purification and Characterization

The final compound is typically purified by chromatographic techniques such as flash chromatography or preparative HPLC to achieve high purity (typically ≥95%). Characterization is performed using NMR spectroscopy (including ^19F NMR for fluorine atoms), mass spectrometry, and elemental analysis to confirm the structure and purity.

Detailed Research Findings

Reaction Yields and Conditions

Reaction Step Typical Yield (%) Temperature (°C) Solvent Notes
Piperidine ring formation 70-85 50-80 DMF, DMSO Mild heating promotes cyclization
Difluorination 60-75 0-25 CH2Cl2, THF Low temperature to control selectivity
Esterification 80-90 Room temp to 40 DCM, MeOH Coupling agents improve yield

Challenges and Optimization

  • Selectivity in Difluorination: Achieving geminal difluoro substitution without side reactions requires precise control of fluorinating agent equivalents and reaction time.

  • Regioselective Esterification: Protecting groups and stepwise esterification are often necessary to avoid mixed esters and ensure the correct substitution pattern.

  • Catalyst Choice: Palladium and copper catalysts have been explored for related heterocyclic syntheses, offering potential for improved yields and milder conditions.

Summary Table of Preparation Methods

Method Key Reagents Advantages Disadvantages Reference
Direct Difluorination of Piperidine DAST, Deoxo-Fluor High selectivity for gem-difluoro Sensitive to moisture, expensive reagents
Halogen Exchange Fluorination KF, CsF, phase-transfer catalyst Cost-effective fluorine source Requires halogenated precursors
Palladium-Catalyzed Coupling Pd(OAc)2, CuI, phosphine ligands Mild conditions, versatile Catalyst cost, requires optimization
Stepwise Esterification with Protecting Groups DCC/EDC, benzyl alcohol, methanol High regioselectivity Multi-step, time-consuming

Q & A

Q. What are the key synthetic routes for 1-benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate, and how can purity be optimized?

The synthesis of piperidine-dicarboxylate derivatives typically involves multi-step reactions. A plausible route for this compound includes:

  • Starting materials : Benzylamine, methyl acrylate, and fluorinating agents (e.g., Selectfluor®).
  • Cyclization : Formation of the piperidine ring under basic conditions (e.g., sodium methoxide) .
  • Fluorination : Introduction of difluoro groups at the 5,5-positions using fluorinating reagents, requiring precise temperature control (−20°C to 25°C) to minimize side reactions .
  • Esterification : Final step to install benzyl and methyl ester groups.
    Purity optimization : Use High-Performance Liquid Chromatography (HPLC) to monitor intermediates and final product. Recrystallization in ethanol/water mixtures improves crystallinity .

Q. How should researchers characterize this compound’s stability under varying pH and temperature conditions?

  • Experimental design :
    • Prepare solutions in buffers (pH 3–10) and incubate at 25°C, 40°C, and 60°C.
    • Monitor degradation via NMR or LC-MS at 0, 24, 48, and 72 hours.
    • Compare with non-fluorinated analogs to assess fluorine’s impact on stability .
  • Key parameters : Hydrolysis of ester groups is pH-dependent; fluorination may enhance steric hindrance, reducing reactivity .

Q. What analytical techniques are critical for confirming the structure of this compound?

  • NMR spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substituent positions and fluorine integration .
  • Mass spectrometry (HRMS) : Validate molecular formula (e.g., C₁₅H₁₆F₂NO₄⁺ requires m/z 324.1098).
  • X-ray crystallography : Resolve crystal structure to confirm stereochemistry and fluorination sites .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for piperidine-dicarboxylate analogs?

  • Data reconciliation strategy :
    • Compare assay conditions (e.g., cell lines, concentrations) across studies.
    • Test the compound alongside structurally similar analogs (e.g., 1-benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate) to isolate substituent effects .
    • Use computational docking to predict binding affinities to target proteins (e.g., antimicrobial enzymes) .
  • Case study : Discrepancies in antimicrobial activity may arise from variations in bacterial membrane permeability or efflux pump expression .

Q. What methodologies enable the study of fluorination effects on this compound’s pharmacokinetic properties?

  • In vitro assays :
    • Microsomal stability : Incubate with liver microsomes to assess metabolic degradation.
    • Caco-2 permeability : Evaluate intestinal absorption potential.
  • In silico modeling : Use software like Schrödinger Suite to predict logP and solubility changes induced by fluorine .

Q. How can synthetic routes be optimized for scalability without compromising enantiomeric purity?

  • Process optimization :
    • Replace batch reactions with continuous flow systems to enhance yield and reduce side products .
    • Use chiral catalysts (e.g., BINAP-metal complexes) during cyclization to control stereochemistry .
  • Quality control : Implement inline FTIR to monitor reaction progress and enantiomeric excess (ee) via chiral HPLC .

Q. What experimental frameworks are recommended for investigating this compound’s interactions with biomolecules?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to target proteins (e.g., kinases).
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
  • Fluorescence quenching assays : Assess binding to DNA/RNA using ethidium bromide displacement .

Methodological Considerations

Q. How should researchers design comparative studies between this compound and its non-fluorinated analogs?

  • Controlled variables :
    • Synthesize analogs with hydrogen instead of fluorine at the 5,5-positions.
    • Compare solubility (via shake-flask method), metabolic stability, and bioactivity .
  • Statistical analysis : Use ANOVA to determine significance of fluorine’s role in observed properties .

Q. What strategies mitigate challenges in synthesizing the difluoropiperidine core?

  • Fluorination troubleshooting :
    • If low yields occur, test alternative fluorinating agents (e.g., DAST vs. Deoxo-Fluor®).
    • Optimize reaction time and solvent polarity (e.g., DMF vs. THF) to favor difluorination over mono- or trifluorination .
  • Byproduct analysis : Characterize side products via GC-MS to refine reaction conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate
Reactant of Route 2
Reactant of Route 2
1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.